RTA 744

Catalog No.
S548601
CAS No.
293736-67-1
M.F
C34H36ClNO11
M. Wt
670.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTA 744

CAS Number

293736-67-1

Product Name

RTA 744

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C34H36ClNO11

Molecular Weight

670.1 g/mol

InChI

InChI=1S/C34H35NO11.ClH/c1-16-33(44-15-17-7-4-3-5-8-17)20(35)11-24(45-16)46-22-13-34(42,23(37)14-36)12-19-26(22)32(41)28-27(30(19)39)29(38)18-9-6-10-21(43-2)25(18)31(28)40;/h3-10,16,20,22,24,33,36,39,41-42H,11-15,35H2,1-2H3;1H/t16-,20-,22-,24-,33+,34-;/m0./s1

InChI Key

GPMIHHFZKBVWAZ-LMMKTYIZSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

RTA-744; RTA 744; RTA774; WP 769; WP769; WP-769; Berubicin HCl.

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OCC6=CC=CC=C6.Cl

Description

The exact mass of the compound Berubicin hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RTA 744, also known as Berubicin Hydrochloride, is a novel anthracycline derivative designed for the treatment of brain tumors, particularly glioblastoma multiforme. This compound has a molecular formula of C34H36ClNO11C_{34}H_{36}ClNO_{11} and a molecular weight of 670.1 g/mol. RTA 744 is characterized by its ability to penetrate the blood-brain barrier, which is crucial for effective treatment of central nervous system malignancies. As a topoisomerase II inhibitor, it interferes with DNA replication and repair processes in cancer cells, leading to cell death .

That are essential for its pharmacological activity:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound, often facilitated by oxidizing agents.
  • Reduction: This reaction entails the addition of hydrogen or the removal of oxygen, typically using reducing agents.
  • Substitution: In this reaction, one atom or group of atoms in RTA 744 is replaced by another, which can alter its biological activity and efficacy.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the conditions and reagents employed during these reactions.

RTA 744 exhibits significant biological activity against various cancer cell lines, particularly those associated with brain tumors. Its mechanism of action primarily involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Studies have shown that RTA 744 can effectively induce apoptosis in cancer cells by disrupting their DNA processes. Additionally, it has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for treating malignant brain tumors .

The synthesis of RTA 744 involves modifying the structure of doxorubicin to enhance its permeability across the blood-brain barrier. This process includes several steps:

  • Starting Material: Doxorubicin serves as the primary starting material.
  • Structural Modifications: Chemical modifications are made to improve solubility and bioavailability.
  • Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride salt form to enhance stability and solubility.

These modifications are crucial for increasing the therapeutic potential of RTA 744 while minimizing side effects associated with traditional anthracyclines.

RTA 744 is primarily investigated for its applications in oncology, specifically for treating adult brain tumors such as glioblastoma multiforme. Its ability to penetrate the blood-brain barrier allows it to target tumors effectively while reducing systemic toxicity compared to conventional chemotherapy agents. Clinical trials are ongoing to evaluate its efficacy and safety profiles in patients with recurrent or refractory brain tumors .

Several compounds share structural similarities or mechanisms of action with RTA 744. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
DoxorubicinTopoisomerase II inhibitorWidely used but has higher systemic toxicity
EpirubicinTopoisomerase II inhibitorLess cardiotoxicity compared to doxorubicin
MitoxantroneTopoisomerase II inhibitorDifferent chemical structure; used in prostate cancer
IdarubicinTopoisomerase II inhibitorMore potent than doxorubicin but similar side effects

RTA 744 stands out due to its enhanced ability to penetrate the blood-brain barrier while maintaining potent anti-cancer activity with potentially reduced side effects compared to traditional anthracyclines like doxorubicin .

RTA 744 possesses the molecular formula C₃₄H₃₅NO₁₁ with a molecular weight of 633.65 grams per mole [3] [4] [5]. The exact mass and monoisotopic mass are both 633.22101093 grams per mole, confirming the precise atomic composition [3]. The compound contains 46 heavy atoms, indicating substantial molecular complexity typical of anthracycline derivatives [3]. The Chemical Abstracts Service registry number for RTA 744 is 677017-23-1 [3] [4] [5].

The molecular formula reveals the presence of one nitrogen atom incorporated within the aminosugar moiety, eleven oxygen atoms distributed throughout the tetracycline backbone and sugar unit, and thirty-four carbon atoms forming the complex polycyclic structure [3] [4]. This composition is consistent with other anthracycline derivatives but incorporates specific structural modifications that enhance blood-brain barrier penetration [6].

Stereochemical Configuration

RTA 744 exhibits six defined stereocenters, each with absolute stereochemical configuration determined through synthetic methodology and structural characterization [3] [7]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the complete International Union of Pure and Applied Chemistry name being (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione [4] [5].

The aglycone portion contains two critical stereocenters at positions C-7 and C-9, both maintaining S configuration [7]. Position C-7 serves as the attachment point for the aminosugar unit, while C-9 bears both hydroxyl and hydroxyacetyl substituents [7]. The aminosugar component contributes four additional stereocenters: C-2' with R configuration representing the anomeric carbon, and C-4', C-5', and C-6' all maintaining S configuration [7]. This specific stereochemical arrangement is essential for the compound's biological activity and distinguishes it from other anthracycline derivatives [7].

The stereochemical configuration directly influences the compound's three-dimensional structure and molecular recognition properties. The S configuration at C-7 and C-9 positions maintains the spatial orientation necessary for deoxyribonucleic acid intercalation, while the specific configuration of the aminosugar stereocenters affects cellular uptake and drug efflux interactions [8].

Structural Characterization

RTA 744 belongs to the anthracycline class of compounds, characterized by a tetracyclic quinone-hydroquinone chromophore conjugated to an aminosugar moiety [1] . The core structure consists of a tetracene backbone with hydroxyl groups at positions 6, 9, and 11, a methoxy group at position 4, and a quinone system spanning positions 5 and 12 [4] [5]. The distinguishing feature of RTA 744 is the 4'-O-benzyl substituent attached to the aminosugar component, which significantly enhances lipophilicity compared to conventional anthracyclines [6].

The structural characterization reveals several key features that differentiate RTA 744 from doxorubicin and other anthracyclines. The benzyl ether linkage at the 4' position of the aminosugar increases molecular lipophilicity, facilitating blood-brain barrier penetration [6]. The hydroxyacetyl side chain at position 9 maintains the characteristic anthracycline functionality while contributing to the compound's unique pharmacological profile [5].

Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structural identity of RTA 744 [9] [10]. The compound exhibits characteristic anthracycline spectroscopic properties, including ultraviolet-visible absorption bands corresponding to the quinone chromophore system [9] [11]. The complex molecular structure results in a calculated complexity value of 1130, reflecting the intricate arrangement of functional groups and stereochemical features [3].

Physical and Chemical Properties

RTA 744 presents as a solid powder under standard conditions, with predicted physical properties derived from computational chemistry calculations [5]. The predicted boiling point is 835.4 ± 65.0 degrees Celsius, indicating substantial thermal stability typical of polycyclic aromatic compounds [5]. The predicted density is 1.51 ± 0.1 grams per cubic centimeter, consistent with the compound's molecular structure and intermolecular interactions [5].

The compound exhibits limited aqueous solubility but demonstrates good solubility in dimethyl sulfoxide [5]. The calculated logarithm of the octanol-water partition coefficient is 3.3, indicating moderate lipophilicity that contributes to its blood-brain barrier penetration capabilities [3]. This lipophilicity represents a significant enhancement compared to conventional anthracyclines, which typically exhibit poor central nervous system penetration [6].

RTA 744 contains five hydrogen bond donors and twelve hydrogen bond acceptors, resulting in a topological polar surface area of 195 square angstroms [3]. The molecule possesses eight rotatable bonds, providing conformational flexibility necessary for receptor binding and cellular uptake [3]. These properties collectively contribute to the compound's pharmacokinetic profile and biological activity.

Stability and Degradation Pathways

The stability profile of RTA 744 follows patterns typical of anthracycline compounds, with pH-dependent hydrolysis representing the primary degradation mechanism [12] [13]. Based on comparative studies with related anthracyclines, RTA 744 demonstrates optimal stability in the pH range of 4 to 6, with decreased stability at both highly acidic and basic conditions [12].

Hydrolytic degradation occurs through two primary pathways: acid-catalyzed hydrolysis involving protonated molecules and base-catalyzed hydrolysis at elevated pH values [12]. The compound exhibits specific acid-base catalysis, with hydrolysis rates dependent on the ionization state of the aminosugar component [12]. Under acidic conditions, the protonated amino group influences the degradation kinetics, while basic conditions promote hydroxide ion-catalyzed decomposition [12].

Oxidative degradation represents another significant pathway, particularly affecting the phenolic hydroxyl groups and the quinone-hydroquinone system [9]. The presence of multiple hydroxyl groups renders the compound susceptible to oxidation, which can be mitigated through appropriate storage conditions and the use of antioxidants [9]. Photodegradation occurs upon exposure to ultraviolet light, necessitating light-protected storage conditions [12] [13].

Thermal stability analysis indicates that RTA 744 remains stable under recommended storage conditions, with decomposition temperatures exceeding 350 degrees Celsius [14]. The compound should be stored at 2 to 8 degrees Celsius for short-term storage or -20 degrees Celsius for long-term preservation [5] [15]. These storage conditions prevent degradation and maintain chemical integrity for extended periods [15].

Semisynthetic Derivation from Doxorubicin

RTA 744, also known as berubicin, represents a semisynthetic anthracycline derivative that has been strategically designed through modification of the well-established doxorubicin molecular structure [1]. The compound was developed using a modular approach that combined molecular modeling and structure-based rational design with combinatorial chemistry principles [2]. The foundational work for RTA 744 synthesis began with comprehensive analysis of the doxorubicin scaffold, identifying key structural elements that could be modified to improve therapeutic properties while maintaining the essential anthracycline pharmacophore [3].

The semisynthetic route to RTA 744 involves systematic modification of the doxorubicin structure, particularly targeting the aminosugar moiety at the 4'-position. The synthetic strategy employs the conserved doxorubicin tetracycline backbone as the core structure, with strategic modifications designed to enhance lipophilicity and improve blood-brain barrier penetration [1]. The process begins with doxorubicin as the starting material, which undergoes selective functional group transformations to introduce the desired structural modifications .

The synthetic pathway involves multiple chemical transformations that must be carefully controlled to maintain the integrity of the anthracycline core while introducing the necessary modifications. The process requires optimization of reaction conditions including temperature, pH, and solvent systems to achieve high yield and purity . The semisynthetic approach offers advantages over total synthesis, as it utilizes the complex tetracyclic framework already present in doxorubicin, reducing the number of synthetic steps and potential complications associated with constructing the entire molecular framework from simple starting materials [5].

Critical Benzylation Chemistry

The most critical synthetic transformation in RTA 744 preparation is the benzylation reaction at the 4'-O position of the aminosugar moiety [1]. This modification represents the key structural difference between RTA 744 and its parent compound doxorubicin, and is directly responsible for the compound's enhanced lipophilicity and ability to circumvent multidrug resistance proteins [1]. The benzylation chemistry involves the formation of a benzyl ether linkage through nucleophilic substitution, where the hydroxyl group at the 4'-position of the aminosugar undergoes alkylation with an appropriate benzyl halide or benzyl alcohol derivative .

The benzylation process requires careful selection of reaction conditions to ensure selective modification at the desired position while avoiding unwanted side reactions. The reaction typically employs basic conditions to generate the alkoxide nucleophile, followed by treatment with the benzylating agent . The choice of base is critical, as it must be strong enough to deprotonate the hydroxyl group but not so strong as to cause degradation of the sensitive anthracycline structure [6]. Common bases employed in this transformation include potassium carbonate, sodium hydride, or organic bases such as triethylamine [6].

The benzylation reaction can be scaled using continuous flow reactors to improve mixing and heat transfer, which is particularly important for industrial production . The reaction conditions must be optimized to minimize formation of unwanted byproducts, including over-alkylation at other hydroxyl groups and degradation of the anthracycline chromophore . Temperature control is especially critical, as elevated temperatures can lead to decomposition of the anthracycline structure, while insufficient temperature may result in incomplete conversion [6].

Alternative Synthetic Routes

While the primary synthetic route to RTA 744 involves direct benzylation of doxorubicin, several alternative synthetic approaches have been investigated to improve efficiency and reduce costs . These alternative routes focus on different disconnection strategies and may involve modification of intermediate compounds in the doxorubicin biosynthetic pathway or synthetic routes to related anthracyclines [7].

One alternative approach involves the use of protecting group strategies to enable selective modification of the aminosugar moiety [7]. This methodology involves protection of sensitive functional groups during the benzylation step, followed by selective deprotection to reveal the desired product. The use of protecting groups can improve selectivity and yield, but adds additional synthetic steps and complexity to the overall process [7].

Another alternative route involves the use of enzymatic transformations to achieve the desired structural modifications [8]. This approach leverages the specificity of enzymes to achieve selective transformations that may be difficult to accomplish using traditional organic chemistry methods. However, enzymatic approaches may be limited by enzyme availability, substrate specificity, and reaction conditions [8].

Process Chemistry Considerations

The development of a robust manufacturing process for RTA 744 requires careful consideration of multiple factors including reaction scalability, impurity control, and reproducibility . Process chemistry optimization focuses on identifying and controlling critical process parameters that affect product quality and yield [9]. Key considerations include reaction temperature, solvent selection, reagent stoichiometry, and reaction time [9].

Impurity profiling is a critical aspect of process development, as even minor impurities can have significant effects on drug safety and efficacy [9]. The synthetic route must be designed to minimize formation of known impurities while enabling their detection and quantification through analytical methods [9]. Common impurities in anthracycline synthesis include starting material residues, over-alkylated products, and degradation products formed through oxidation or hydrolysis .

Solvent selection is particularly important for RTA 744 synthesis, as the choice of solvent can affect reaction rate, selectivity, and product isolation . The solvent must be compatible with the reaction conditions and reagents while enabling efficient product recovery and purification . Environmental and safety considerations also play a role in solvent selection, with preference given to solvents that are less toxic and more environmentally friendly .

Analytical Quality Control Parameters

Comprehensive analytical quality control is essential for ensuring the safety and efficacy of RTA 744 [9]. The analytical testing program must include methods for identity confirmation, purity assessment, and quantification of impurities [10]. Key analytical parameters include molecular identity, chemical purity, stereochemical purity, and absence of toxic impurities [10].

High-performance liquid chromatography serves as the primary analytical method for purity assessment and impurity quantification . The chromatographic method must be validated to demonstrate specificity, accuracy, precision, and linearity [10]. Method validation follows established pharmaceutical guidelines to ensure that the analytical procedure is suitable for its intended purpose [10].

Nuclear magnetic resonance spectroscopy provides critical structural confirmation, particularly for verification of the benzylation at the 4'-position [10]. The nuclear magnetic resonance spectrum must demonstrate the presence of the benzyl group and absence of structural degradation [10]. Mass spectrometry is employed for molecular weight confirmation and identification of impurities [10].

Analytical ParameterSpecificationMethod
IdentityConforms to reference standardNuclear magnetic resonance, mass spectrometry
Purity≥98.0%High-performance liquid chromatography
Water content≤0.5%Karl Fischer titration
Residual solventsWithin International Conference on Harmonisation limitsGas chromatography
Heavy metals≤10 ppmInductively coupled plasma
Microbial limitsMeets pharmacopeial requirementsMicrobial enumeration

The analytical quality control program must include stability testing to assess product degradation under various storage conditions [10]. Stability studies evaluate the effect of temperature, humidity, and light exposure on product quality [10]. The results of stability testing are used to establish appropriate storage conditions and shelf-life specifications [10].

Method validation is required for all analytical procedures used in quality control testing [10]. Validation parameters include specificity, accuracy, precision, linearity, range, and robustness [10]. The validation protocol must be approved before implementation, and validation results must be documented to demonstrate that the analytical method is suitable for its intended purpose [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

669.1976887 g/mol

Monoisotopic Mass

669.1976887 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7BA3X03948

Drug Indication

Investigated for use/treatment in brain cancer.

Pharmacology

Berubicin Hydrochloride is the hydrochloride salt of the anthracycline derivative berubicin with potential antineoplastic activity. Berubicin intercalates into DNA and interrupts topoisomerase II activity, resulting in the inhibition of DNA replication and repair, and RNA and protein synthesis. Unlike other anthracycline derivatives, this agent crosses the blood-brain barrier (BBB).

Mechanism of Action

RTA 744 is a substance being studied in the treatment of adult brain tumors. RTA 744 crosses the blood-brain barrier and blocks an enzyme needed for cancer growth. RTA 744 is a type of topoisomerase inhibitor. Also called topoisomerase II inhibitor RTA 744.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Wikipedia

Berubicin hydrochloride

Dates

Last modified: 07-15-2023
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5. Wang, Yan; Wang, Yaolin; Levitan, Diane; Seidel-Dugan, Cynthia; Liu, Ming; Ding, Wei. Gene expression biomarkers for detecting IGF1R inhibitor-resistant or -sensitive cancers and uses in anti-IGF1R antibody combination chemotherapy. PCT Int. Appl. (2009), 165pp. CODEN: PIXXD2 WO 2009079587 A2 20090625 CAN 151:116583 AN 2009:769153
6. Ramachandra, Sumant; Bishop, Robert Walter; Masat, Linda; Huang, Chao Bai; Takeuchi, Toshihiko; Kantak, Seema. Human anti-VEGF antibodies and conjugates for treatment of angiogenesis conditions. PCT Int. Appl. (2009), 195pp. CODEN: PIXXD2 WO 2009055343 A2 20090430 CAN 150:492909 AN 2009:519479
7. Wang, Yan; Pachter, Jonathan A.; Hailey, Judith Anne; Brams, Peter; Williams, Denise; Srinivasan, Mohan; Feingersh, Mary Diane. Anti-insulin-like growth factor 1 receptor therapy. PCT Int. Appl. (2009), 129pp. CODEN: PIXXD2 WO 2009005673 A1 20090108 CAN 150:119716 AN 2009:25215
8. Wang, Yan; Zong, Chen; Seidel-Dugan, Cynthia; Wang, Yaolin; Yao, Siu-Long; Lu, Brian Der-Hua; Ladha, Mohamed H. Methods of treating cancer using IGF1R inhibitors. PCT Int. Appl. (2008), 103pp. CODEN: PIXXD2 WO 2008076278 A2 20080626 CAN 149:102715 AN 2008:771165
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